1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazo[1,2-b]pyrazole and thiophene moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The imidazo[1,2-b]pyrazole core is known for its diverse pharmacological properties, while the thiophene ring is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of a thiophene-containing aldehyde with an ethyl-substituted hydrazine derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often involve heating the mixture to facilitate the formation of the imidazo[1,2-b]pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-imidazo[1,2-b]pyrazole derivatives.
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases or interact with DNA, leading to antiproliferative effects. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole: Similar structure but with a furan ring instead of thiophene.
1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole: Contains a pyridine ring instead of thiophene.
1-ethyl-6-(benzothiophen-2-yl)-1H-imidazo[1,2-b]pyrazole: Features a benzothiophene ring .
Uniqueness: 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
1-ethyl-6-thiophen-2-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-13-5-6-14-11(13)8-9(12-14)10-4-3-7-15-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQIRBTPPNEBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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